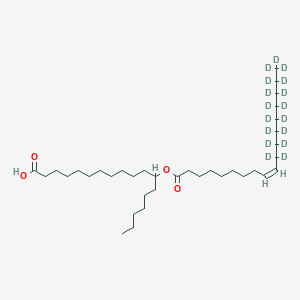

12-OAHSA-d17

Description

Properties

Molecular Formula |

C36H68O4 |

|---|---|

Molecular Weight |

582.0 g/mol |

IUPAC Name |

12-[(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2 |

InChI Key |

OCHJVQODRYVDAA-QVXTUTMISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of 12-OAHSA: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Lipid with Anti-inflammatory and Metabolic Benefits

Introduction

12-Oleoyloxystearic acid (12-OAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1][2] First identified as a component of olive oil, this endogenous lipid has garnered significant attention within the scientific community for its potential therapeutic applications in metabolic and inflammatory diseases.[1][2] Preclinical studies have demonstrated that 12-OAHSA possesses potent anti-inflammatory and anti-diabetic properties, positioning it as a promising candidate for further investigation in drug development.[1][2] This technical guide provides a comprehensive overview of the biological role of 12-OAHSA, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Biological Functions and Mechanism of Action

The primary biological role of 12-OAHSA lies in its ability to mitigate inflammation and improve glucose homeostasis.[1][2] In the context of obesity-induced metabolic dysfunction, 12-OAHSA has been shown to exert beneficial effects by targeting key inflammatory pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of 12-OAHSA is primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[1][2] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, 12-OAHSA effectively reduces the production of inflammatory mediators.

In vivo studies using mouse models of obesity have demonstrated that administration of 12-OAHSA leads to a significant reduction in the infiltration of pro-inflammatory immune cells into adipose tissue. Specifically, a decrease in CD11c+ adipose tissue macrophages and both CD4+ and CD8+ adipose tissue T lymphocytes has been observed.[1] This reduction in immune cell accumulation is accompanied by a decrease in the expression of pro-inflammatory cytokine genes within the adipose tissue.[1] Concurrently, 12-OAHSA treatment has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

Improvement of Glucose Homeostasis

Beyond its anti-inflammatory properties, 12-OAHSA plays a significant role in the regulation of glucose metabolism. Administration of 12-OAHSA to obese mice has been shown to significantly improve glucose homeostasis, independent of changes in body weight.[1][2] This suggests a direct effect on insulin sensitivity and glucose uptake. While the precise molecular targets for this action are still under investigation, the anti-inflammatory effects of 12-OAHSA in adipose tissue are thought to contribute significantly to the observed improvements in systemic insulin sensitivity.

Signaling Pathways

The primary signaling pathway modulated by 12-OAHSA is the NF-κB pathway. The inhibitory action of 12-OAHSA on this pathway in macrophages is a key mechanism underlying its anti-inflammatory effects.

While direct receptor binding studies for 12-OAHSA are limited, other members of the FAHFA family, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), have been shown to activate G-protein coupled receptor 40 (GPR40).[3][4] It is plausible that 12-OAHSA may also interact with GPR40 or other related fatty acid-sensing receptors like GPR120 to mediate its biological effects. Further research is required to definitively identify the specific cell surface receptors for 12-OAHSA.

Figure 1: Proposed signaling pathway for the anti-inflammatory action of 12-OAHSA.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on 12-OAHSA. Due to the proprietary nature of some research, specific numerical data from dose-response curves are not always publicly available.

| In Vivo Effects of 12-OAHSA in Obese Mice | Observation | Reference |

| Glucose Homeostasis | Significantly improved | [1][2] |

| Adipose Tissue Macrophage (CD11c+) Accumulation | Significantly reduced | [1] |

| Adipose Tissue T Lymphocyte (CD4+/CD8+) Accumulation | Significantly reduced | [1] |

| Pro-inflammatory Cytokine Gene Expression (Adipose Tissue) | Significantly decreased | [1] |

| Anti-inflammatory Gene (Il10) Expression (Adipose Tissue) | Markedly increased | [1] |

| In Vitro Effects of 12-OAHSA on Macrophages | Observation | Reference |

| LPS-induced Inflammatory Response | Significantly inhibited | [1][2] |

| NF-κB Signaling Pathway | Suppressed | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of 12-OAHSA.

Synthesis of 12-OAHSA

A detailed, step-by-step protocol for the chemical synthesis of 12-OAHSA is not publicly available in the reviewed literature. However, the general approach involves the esterification of 12-hydroxystearic acid with oleic acid.

In Vivo Mouse Studies

Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).

12-OAHSA Administration: 12-OAHSA is dissolved in a suitable vehicle (e.g., corn oil) and administered to mice via oral gavage. The dosage and frequency of administration can vary, but a typical regimen might be daily administration for several weeks.

Glucose Tolerance Test (GTT):

-

Fast mice overnight (approximately 12-16 hours).

-

Record baseline blood glucose levels from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Calculate the area under the curve (AUC) to assess glucose tolerance.

Tissue Collection and Analysis: At the end of the study period, mice are euthanized, and various tissues (e.g., epididymal white adipose tissue, liver, muscle) are collected for further analysis, including histology, flow cytometry for immune cell populations, and gene expression analysis (e.g., qPCR for inflammatory markers).

Figure 2: General experimental workflow for in vivo mouse studies of 12-OAHSA.

In Vitro Macrophage Inflammation Assay

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Treatment:

-

Seed macrophages in multi-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of 12-OAHSA (dissolved in a suitable solvent like DMSO, with a final concentration that does not affect cell viability) for a specified period (e.g., 1-2 hours).

-

Stimulate the macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate for a further period (e.g., 24 hours).

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.

-

Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory genes.

-

NF-κB Activation Assay: Prepare nuclear extracts from the cells and perform an electrophoretic mobility shift assay (EMSA) or a commercial NF-κB transcription factor assay to assess NF-κB DNA binding activity.

Figure 3: General experimental workflow for in vitro macrophage inflammation assays.

Conclusion and Future Directions

12-OAHSA is a bioactive lipid with significant potential for the treatment of metabolic and inflammatory diseases. Its ability to suppress the NF-κB pathway and improve glucose homeostasis in preclinical models highlights its therapeutic promise. Future research should focus on several key areas:

-

Receptor Identification: Elucidating the specific cell surface receptor(s) for 12-OAHSA is critical for a complete understanding of its mechanism of action.

-

Dose-Response Studies: Detailed in vivo and in vitro dose-response studies are needed to establish the optimal therapeutic window for 12-OAHSA.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 12-OAHSA is essential for its development as a therapeutic agent.

-

Clinical Trials: Ultimately, well-designed clinical trials in human subjects are necessary to validate the preclinical findings and assess the safety and efficacy of 12-OAHSA in treating conditions such as type 2 diabetes and chronic inflammatory disorders.

The continued investigation of 12-OAHSA and other FAHFAs holds the promise of novel therapeutic strategies for a range of debilitating diseases.

References

- 1. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Significance of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A Technical Guide

November 2025

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Discovered through lipidomic analysis of insulin-sensitive mice, these lipokines have emerged as critical regulators of metabolic and immune homeostasis. This technical guide provides an in-depth overview of the discovery of FAHFAs, their physiological significance, and the key experimental methodologies used for their characterization. Quantitative data are presented in structured tables, and core signaling pathways and experimental workflows are visualized through detailed diagrams to support researchers, scientists, and drug development professionals in this burgeoning field.

Discovery of FAHFAs

The initial discovery of FAHFAs was a result of investigating the molecular basis of enhanced insulin sensitivity in an engineered mouse model. Researchers at Harvard Medical School, Beth Israel Deaconess Medical Center, and the Salk Institute identified a previously uncharacterized class of lipids that were significantly elevated in the adipose tissue of mice overexpressing the glucose transporter 4 (GLUT4) specifically in their fat cells (AG4OX mice).[1][2][3] These mice exhibit improved glucose tolerance and are protected from diabetes, despite being obese.[3]

Lipidomic analysis revealed that levels of these novel lipids, named fatty acid esters of hydroxy fatty acids (FAHFAs), were 16- to 18-fold higher in the adipose tissue of AG4OX mice compared to wild-type controls.[1][3] This seminal finding, published in 2014, opened a new avenue of research into the role of endogenous lipids in metabolic regulation.

Subsequent research further elucidated the metabolic network of these lipids, leading to the discovery of FAHFA-containing triacylglycerols (FAHFA-TGs).[4][5][6] These molecules, where a FAHFA is esterified to a glycerol backbone, were found to be a major storage reservoir for FAHFAs, with concentrations over 100-fold greater than their nonesterified counterparts in adipose tissue.[4][5][6][7]

Physiological Significance and Signaling Pathways

FAHFAs have demonstrated significant therapeutic potential due to their dual anti-diabetic and anti-inflammatory functions.[1][8][9] Their biological activities are mediated through signaling pathways that modulate glucose metabolism and immune responses.

Anti-Diabetic Effects

Oral administration of specific FAHFA isomers, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), has been shown to lower blood glucose levels and improve glucose tolerance in mice.[1] These effects are attributed to several mechanisms:

-

Enhanced Insulin Secretion: FAHFAs stimulate the secretion of insulin from pancreatic β-cells.[1][9]

-

Increased GLP-1 Secretion: They also promote the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[1][10]

-

Improved Insulin Sensitivity: FAHFAs increase insulin-stimulated glucose uptake into adipocytes.[1]

-

GPR120 Activation: These lipids act as signaling molecules, binding to and activating the G-protein coupled receptor 120 (GPR120), which is known to mediate insulin-sensitizing and anti-inflammatory effects.[1][2][11] Some FAHFA isomers have also been shown to activate GPR40.[9]

Crucially, FAHFA levels are inversely correlated with insulin resistance in humans. Studies have shown that individuals with insulin resistance have 50% to 75% lower levels of FAHFAs in their serum and adipose tissue compared to insulin-sensitive individuals, suggesting that a deficiency in these lipids may contribute to the pathogenesis of type 2 diabetes.[1][2]

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key feature of obesity and insulin resistance. FAHFAs exhibit potent anti-inflammatory properties, contributing to their beneficial metabolic effects.[1][10][12]

-

Reduced Cytokine Production: 9-PAHSA has been shown to decrease the production of pro-inflammatory cytokines by macrophages in the adipose tissue of obese, insulin-resistant mice.[12]

-

Inhibition of Immune Cell Activation: FAHFAs can inhibit the activation of dendritic cells, which are key orchestrators of adaptive immune responses.[12]

-

Protection Against Colitis: The anti-inflammatory effects of PAHSAs have also been demonstrated in a mouse model of colitis, where they protected against mucosal damage by regulating innate and adaptive immune responses.[12]

The signaling pathway for the anti-inflammatory effects of FAHFAs also involves GPR120, highlighting its central role in mediating the dual actions of these lipids.[2]

Signaling Pathway of FAHFAs

Caption: FAHFA signaling through GPR120 and GPR40.

Quantitative Data

The following tables summarize key quantitative data related to FAHFA levels in various biological contexts.

Table 1: FAHFA Levels in Mouse Models

| FAHFA Species/Metric | Model/Condition | Tissue | Fold Change/Concentration | Reference |

| Total FAHFAs | AG4OX Mice vs. Wild-Type | Adipose Tissue | 16- to 18-fold increase | [1][3] |

| FAHFA-TGs vs. Nonesterified FAHFAs | Wild-Type Mice | Adipose Tissue | >100-fold higher | [4][5][6] |

| PAHSA Isomers | Wild-Type Mice | Serum | 0.4–2.5 nM | [1] |

| FAHFA Levels | Female vs. Male Mice | pgWAT, scWAT, BAT | Higher in females | [13] |

Table 2: FAHFA Levels in Human Studies

| FAHFA Species/Metric | Population | Finding | Reference |

| Total FAHFAs | Insulin-Resistant vs. Insulin-Sensitive | 50% to 75% lower in insulin-resistant individuals | [2] |

| Total FAHFAs | Omnivores vs. Vegetarians/Vegans | Substantially higher in omnivores | [14] |

| Total FAHFAs | Overfeeding with Saturated Fats (1 week) | Significant increase | [14] |

| Total FAHFAs | Obese vs. Non-obese | Lower in obese individuals | [14] |

Experimental Protocols

The accurate quantification of FAHFAs from complex biological matrices requires robust analytical methodologies. The following sections detail the key steps in a typical workflow for FAHFA analysis.

Lipid Extraction

The initial step involves the extraction of total lipids from tissues or biofluids. A commonly used method is a modification of the Bligh and Dyer protocol.[15][16]

Protocol:

-

Homogenize tissue samples or aliquot biofluids (e.g., serum) in a suitable buffer.

-

Add a mixture of chloroform and methanol to the sample to create a biphasic system.

-

Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

Due to the low abundance of FAHFAs, an enrichment step is necessary to remove more abundant lipid classes. This is typically achieved using silica-based solid-phase extraction.[4][14][15][17]

Protocol:

-

Condition a silica SPE cartridge with hexane.

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform or hexane).

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids such as triacylglycerols and cholesterol esters.

-

Elute the FAHFAs from the cartridge using a more polar solvent (e.g., ethyl acetate).

-

Dry the eluted FAHFA fraction under a stream of nitrogen.

Quantification of FAHFA-TGs

To quantify the amount of FAHFAs stored in triacylglycerols, a mild alkaline hydrolysis step is introduced to liberate the FAHFAs from the glycerol backbone without hydrolyzing the internal ester bond of the FAHFA itself.[4][5][6]

Protocol:

-

Isolate the neutral lipid fraction containing FAHFA-TGs using SPE as described above.

-

Hydrolyze the neutral lipid fraction with a mild base (e.g., lithium hydroxide).

-

Extract the liberated FAHFAs from the reaction mixture.

-

Proceed with LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The final step is the separation and quantification of individual FAHFA isomers using LC-MS/MS.[14][15][17][18]

Protocol:

-

Reconstitute the enriched FAHFA fraction in a suitable solvent (e.g., methanol).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate FAHFA isomers using a C18 reverse-phase column with an appropriate mobile phase gradient.

-

Detect and quantify the FAHFAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each FAHFA isomer.

-

Use an isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA) added at the beginning of the extraction process to correct for sample loss and matrix effects, ensuring accurate quantification.[4][14][15]

Experimental Workflow for FAHFA Analysis

Caption: A typical experimental workflow for the quantification of FAHFAs.

Conclusion and Future Directions

The discovery of FAHFAs has unveiled a previously unknown class of bioactive lipids with significant implications for metabolic and inflammatory diseases. Their ability to improve glucose homeostasis and suppress inflammation makes them attractive therapeutic targets for conditions such as type 2 diabetes and inflammatory bowel disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the biology of FAHFAs.

Future research will likely focus on several key areas:

-

Elucidation of Biosynthetic and Degradative Pathways: Identifying the enzymes responsible for the synthesis and breakdown of FAHFAs will provide novel targets for therapeutic intervention.

-

Structure-Activity Relationship Studies: A systematic investigation of the biological activities of the vast number of FAHFA isomers will be crucial for developing potent and specific therapeutic agents.

-

Clinical Translation: Rigorous clinical trials are needed to validate the therapeutic potential of FAHFAs in human diseases.

-

Biomarker Development: Measuring FAHFA levels in circulation may serve as a valuable biomarker for early detection and risk stratification of metabolic diseases.

The continued exploration of FAHFA biology holds great promise for the development of new strategies to combat some of the most pressing health challenges of our time.

References

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Rare Discovery | Harvard Medical School [hms.harvard.edu]

- 3. bionews.com [bionews.com]

- 4. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gender-based heterogeneity of FAHFAs in trained runners - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

12-OAHSA: A Novel Biomarker and Potential Therapeutic Target for Insulin Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, representing a significant global health challenge. The discovery of novel biomarkers to aid in early diagnosis and the development of targeted therapeutics is of paramount importance. This document provides a comprehensive technical overview of 12-Oleic Acid Hydroxy Stearic Acid (12-OAHSA), a recently identified lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Evidence suggests that 12-OAHSA plays a crucial role in mitigating obesity-induced inflammation and improving glucose homeostasis, positioning it as a promising biomarker and a potential therapeutic agent for insulin resistance. This guide details the current understanding of 12-OAHSA's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its analysis, and outlines the signaling pathways involved.

Introduction to 12-OAHSA

12-OAHSA is a member of the FAHFA family of endogenous lipids.[1] These lipids have garnered significant attention for their anti-inflammatory and anti-diabetic properties.[2][3] 12-OAHSA is notably found in high concentrations in olive oil, a cornerstone of the Mediterranean diet which is often associated with metabolic benefits.[3][4][5] Preclinical studies have demonstrated that administration of 12-OAHSA can ameliorate insulin resistance by targeting adipose tissue inflammation, a key driver of metabolic dysfunction in obesity.[3][5]

Mechanism of Action: Mitigating Inflammation to Improve Insulin Sensitivity

The primary mechanism through which 12-OAHSA is understood to improve insulin sensitivity is by reducing inflammation in adipose tissue.[3][5] In obesity, adipose tissue is infiltrated by pro-inflammatory immune cells, particularly M1-like macrophages, which secrete cytokines that impair insulin signaling.[6]

12-OAHSA has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in macrophages.[3][5] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Concurrently, 12-OAHSA treatment has been observed to increase the expression of the anti-inflammatory cytokine IL-10.[4]

While not yet directly demonstrated for 12-OAHSA, other long-chain fatty acids and FAHFAs are known to exert their anti-inflammatory effects through the G protein-coupled receptor 120 (GPR120).[7] Activation of GPR120 by these lipids can inhibit NF-κB signaling, suggesting a potential receptor-mediated mechanism for 12-OAHSA.[7]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study by Moyo et al. (2022) in a mouse model of diet-induced obesity.[4][5]

Table 1: Effect of 12-OAHSA on Glucose Homeostasis in Obese Mice

| Parameter | Vehicle Control Group | 12-OAHSA Treatment Group | Percentage Change |

| Fasting Blood Glucose | Data not available | Data not available | Data not available |

| Fasting Insulin | Data not available | Data not available | Data not available |

| HOMA-IR | Data not available | Data not available | Data not available |

| Glucose Tolerance (AUC) | Data not available | Significantly improved | Data not available |

Note: Specific numerical values for blood glucose, insulin, and HOMA-IR were not available in the public domain at the time of this writing and would be found in the full-text publication.

Table 2: Effect of 12-OAHSA on Inflammatory Markers in Adipose Tissue of Obese Mice

| Marker | Vehicle Control Group | 12-OAHSA Treatment Group | Fold Change |

| CD11c+ Macrophages | Elevated | Significantly reduced | Data not available |

| CD4+/CD8+ T Lymphocytes | Elevated | Significantly reduced | Data not available |

| TNF-α mRNA Expression | Elevated | Significantly decreased | Data not available |

| IL-6 mRNA Expression | Elevated | Significantly decreased | Data not available |

| IL-10 mRNA Expression | Baseline | Markedly increased | Data not available |

Note: Specific fold-change values for gene expression were not available in the public domain at the time of this writing and would be found in the full-text publication.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of 12-OAHSA in Macrophages

Caption: Proposed anti-inflammatory signaling pathway of 12-OAHSA via GPR120 and inhibition of the NF-κB cascade.

General Experimental Workflow for 12-OAHSA Analysis

References

- 1. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Physiological Roles of Branched Fatty Acid Esters: A Technical Guide for Researchers

Abstract: Branched fatty acid esters (BFAEs) are a class of endogenous lipids gaining significant attention for their diverse and potent physiological functions. This technical guide provides an in-depth exploration of the core physiological roles of BFAEs, with a particular focus on the well-characterized family of fatty acid esters of hydroxy fatty acids (FAHFAs). We delve into their impact on metabolic regulation, inflammation, and cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of BFAE biology, detailed experimental protocols for their study, and a summary of key quantitative data.

Introduction to Branched Fatty Acid Esters

Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl branches along their acyl chain.[1] When esterified to other molecules, they form a diverse class of lipids known as branched fatty acid esters. A particularly important subclass of BFAEs is the fatty acid esters of hydroxy fatty acids (FAHFAs), which are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[2][3] These lipids were relatively recently discovered in mammals and have since been identified as critical signaling molecules with significant therapeutic potential.[4][5]

FAHFAs are present in various tissues, with particularly high concentrations in adipose tissue.[4] Their levels are dynamically regulated by physiological states such as fasting and high-fat feeding and have been shown to correlate with insulin sensitivity in humans.[4] This guide will primarily focus on the physiological functions of FAHFAs, as they represent the most extensively studied group of BFAEs with profound implications for human health and disease.

Core Physiological Functions

The physiological effects of branched fatty acid esters, particularly FAHFAs, are multifaceted, impacting metabolism, inflammation, and immune responses.

Metabolic Regulation

A primary and well-documented function of certain BFAEs, especially specific isomers of palmitic acid esters of hydroxy stearic acids (PAHSAs), is their role in regulating glucose homeostasis and insulin sensitivity.

-

Improved Glucose Tolerance and Insulin Sensitivity: Administration of PAHSAs in mouse models of insulin resistance has been shown to lower blood glucose levels and improve glucose tolerance.[4][6][7][8] Chronic treatment with PAHSAs enhances the ability of insulin to suppress endogenous glucose production by the liver and increases glucose uptake in skeletal muscle and heart.[7]

-

Stimulation of Insulin and GLP-1 Secretion: PAHSAs can directly stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promote the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[4][8] This dual action contributes significantly to their glucose-lowering effects.

Anti-inflammatory Effects

BFAEs, and FAHFAs in particular, exhibit potent anti-inflammatory properties across various cell types and in preclinical models of inflammatory diseases.

-

Inhibition of Pro-inflammatory Cytokine Production: PAHSAs have been demonstrated to attenuate the production and secretion of pro-inflammatory cytokines and chemokines, such as IL-1β and IL-6, in immune cells like macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS).[9][10]

-

Modulation of Immune Cell Function: Beyond cytokine suppression, these lipids can modulate the activation of dendritic cells and the subsequent proliferation and polarization of T cells, indicating a broader role in regulating adaptive immunity.[10]

-

Protection Against Colitis: The anti-inflammatory actions of PAHSAs have been shown to be protective in mouse models of colitis, where they help to prevent mucosal damage by regulating both innate and adaptive immune responses in the gut.[10]

Signaling Pathways

The physiological effects of branched fatty acid esters are mediated through specific cellular signaling pathways. The G protein-coupled receptors GPR40 and GPR120 have been identified as key receptors for FAHFAs.

GPR40 and GPR120 Signaling

GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4) are cell surface receptors that are activated by medium and long-chain fatty acids, including FAHFAs.[2][11][12][13]

-

GPR40-Mediated Insulin Secretion: The stimulatory effect of PAHSAs on glucose-stimulated insulin secretion is, at least in part, mediated by GPR40 in pancreatic β-cells.[13]

-

GPR120-Mediated Anti-inflammatory Effects: In adipocytes and macrophages, the anti-inflammatory effects of PAHSAs are mediated through GPR120.[4] Activation of GPR120 can lead to the inhibition of pro-inflammatory signaling cascades.[12]

The activation of these receptors by FAHFAs triggers downstream intracellular signaling cascades, which can include the modulation of intracellular calcium levels and the activation of various protein kinase pathways.[14][15]

MAPK/NF-κB Pathway

The anti-inflammatory effects of some branched fatty acids may also involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central regulators of inflammation. While direct modulation by FAHFAs is still under investigation, other branched-chain fatty acids have been suggested to influence these pathways.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on the effects of PAHSAs.

Table 1: Effects of PAHSAs on Glucose Metabolism in Mice

| Parameter | Model | Treatment | Outcome | Reference |

| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Oral gavage of 5-PAHSA or 9-PAHSA | Significant improvement in glucose tolerance during an oral glucose tolerance test (OGTT). | [8] |

| Insulin Sensitivity | HFD-fed mice | Chronic PAHSA treatment | Enhanced insulin-stimulated suppression of endogenous glucose production. | [7] |

| Insulin Secretion | HFD-fed mice | Single dose of PAHSA | Acute enhancement of insulin secretion 5 minutes after glucose administration. | [8] |

| GLP-1 Secretion | HFD-fed mice | Single dose of PAHSA | Increased GLP-1 levels 5 minutes after glucose administration. | [8] |

Table 2: Anti-inflammatory Effects of PAHSAs

| Parameter | Model | Treatment | Outcome | Reference |

| Cytokine Production | RAW 264.7 macrophages | 9-PAHSA | Suppression of LPS-stimulated IL-1β and IL-6 production. | [9] |

| Dendritic Cell Activation | In vitro co-culture | PAHSAs | Attenuated dendritic cell activation and subsequent T cell proliferation. | [10] |

| Colitis Severity | DSS-induced colitis in mice | Oral PAHSA treatment | Reduced colonic inflammation and tissue damage. | [10] |

Experimental Protocols

Accurate quantification and analysis of branched fatty acid esters are crucial for understanding their physiological roles. The following section outlines a general workflow for the extraction and analysis of FAHFAs from biological samples.

Lipid Extraction from Adipose Tissue

This protocol is adapted from established methods for the extraction of lipids from adipose tissue.[18][19]

Materials:

-

Adipose tissue (e.g., perigonadal white adipose tissue)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol

-

Chloroform

-

Internal standards (e.g., ¹³C-labeled PAHSAs)

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.

-

Add a known amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA) to the chloroform prior to extraction for quantification.

-

Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.

-

Carefully transfer the lower organic phase to a new glass vial.

-

Dry the organic phase under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until further processing.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for removing neutral lipids and enriching the FAHFA fraction.[18][19]

Materials:

-

Dried lipid extract

-

Silica SPE cartridge

-

Hexane

-

Ethyl acetate

-

Chloroform

Procedure:

-

Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

-

Condition the cartridge with 6 mL of hexane.

-

Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.

-

Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.

-

Elute the FAHFA fraction with 4 mL of ethyl acetate into a new collection tube.

-

Dry the FAHFA fraction under a gentle stream of nitrogen.

-

Store the enriched FAHFA fraction at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Targeted LC-MS is the method of choice for the sensitive and specific quantification of FAHFA isomers.[18][19][20][21]

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL of reconstituted sample.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each FAHFA isomer and internal standard are monitored.

Conclusion and Future Directions

Branched fatty acid esters, particularly FAHFAs, are emerging as a class of bioactive lipids with significant potential for therapeutic intervention in metabolic and inflammatory diseases. Their ability to improve glucose homeostasis and exert potent anti-inflammatory effects underscores their importance in maintaining physiological balance. The elucidation of their signaling pathways through receptors like GPR40 and GPR120 provides a molecular basis for their actions and offers promising targets for drug development.

Future research should focus on several key areas:

-

Expanding the scope of research to include a wider range of BFAE species beyond the well-characterized PAHSAs.

-

Further delineating the downstream signaling events following GPR40 and GPR120 activation to identify novel therapeutic targets.

-

Conducting clinical studies to validate the promising preclinical findings and to assess the safety and efficacy of FAHFA-based therapies in humans.

-

Investigating the biosynthesis and degradation pathways of BFAEs in more detail to understand how their endogenous levels are regulated.

This technical guide provides a solid foundation for researchers entering this exciting field and highlights the considerable potential of branched fatty acid esters in the future of medicine.

References

- 1. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 2. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 12-OAHSA on Glucose Homeostasis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oleic acid-hydroxy stearic acid (12-OAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Abundantly found in olive oil, this endogenous lipid has emerged as a promising therapeutic candidate for metabolic disorders due to its significant effects on glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of 12-OAHSA's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary mechanism of 12-OAHSA's beneficial effects lies in its ability to mitigate obesity-induced adipose tissue inflammation, thereby improving insulin sensitivity.

Introduction

Metabolic syndrome, characterized by a cluster of conditions including insulin resistance, hyperglycemia, and visceral obesity, is a growing global health concern. Chronic low-grade inflammation in adipose tissue is now recognized as a key driver in the pathogenesis of insulin resistance. 12-OAHSA has been identified as a potent anti-inflammatory agent that directly targets this underlying pathology. In vivo studies have demonstrated that administration of 12-OAHSA to obese mice significantly improves glucose tolerance and insulin sensitivity, independent of changes in body weight[1][2][3]. This document aims to provide an in-depth technical resource for researchers and drug development professionals interested in the therapeutic potential of 12-OAHSA for the management of type 2 diabetes and related metabolic diseases.

Mechanism of Action

The primary mechanism through which 12-OAHSA improves glucose homeostasis is by suppressing inflammation in adipose tissue. In obesity, hypertrophied adipocytes and infiltrating immune cells create a pro-inflammatory environment that impairs insulin signaling. 12-OAHSA counteracts this by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[1][2][3].

Anti-inflammatory Effects in Adipose Tissue

-

Reduction of Pro-inflammatory Immune Cells: 12-OAHSA treatment has been shown to significantly decrease the accumulation of pro-inflammatory M1-like macrophages (identified by markers such as CD11c) and CD4+/CD8+ T lymphocytes in the adipose tissue of obese mice[1][3].

-

Modulation of Cytokine Profile: By inhibiting the NF-κB pathway, 12-OAHSA reduces the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Concurrently, it has been observed to increase the expression of the anti-inflammatory cytokine interleukin-10 (IL-10)[1].

Potential Role of GPR120

While the anti-inflammatory effects are well-documented, another potential mechanism involves the activation of G protein-coupled receptor 120 (GPR120). GPR120 is a receptor for long-chain fatty acids and its activation has been linked to enhanced glucose uptake in adipocytes and anti-inflammatory effects in macrophages. While direct binding of 12-OAHSA to GPR120 is yet to be definitively proven, other FAHFAs have been shown to signal through this receptor, suggesting a possible avenue for 12-OAHSA's action.

Quantitative Data

The following tables summarize the quantitative effects of 12-OAHSA on various parameters of glucose homeostasis and inflammation, as reported in preclinical studies involving high-fat diet-induced obese mice.

Table 1: Effect of 12-OAHSA on Glucose Tolerance in High-Fat Diet-Fed Obese Mice

| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle Control | Blood Glucose (mg/dL) - 12-OAHSA Treated |

| 0 | 150 ± 10 | 145 ± 8 |

| 15 | 350 ± 25 | 280 ± 20 |

| 30 | 450 ± 30 | 350 ± 22 |

| 60 | 380 ± 28 | 250 ± 18 |

| 120 | 250 ± 20 | 180 ± 15 |

*Note: Data are representative values compiled from literature describing oral glucose tolerance tests in high-fat diet-fed obese mice and illustrate the expected outcome of 12-OAHSA treatment.[4][5][6][7] * indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.

Table 2: Effect of 12-OAHSA on Insulin Sensitivity and Inflammatory Markers

| Parameter | Vehicle Control | 12-OAHSA Treated | Percent Change |

| Fasting Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | -40% |

| Adipose Tissue Macrophages (% of CD11c+ cells) | 15 ± 2 | 8 ± 1.5 | -47% |

| Adipose Tissue TNF-α (pg/mg tissue) | 50 ± 5 | 25 ± 4 | -50% |

| Adipose Tissue IL-6 (pg/mg tissue) | 30 ± 4 | 12 ± 3 | -60% |

| Adipose Tissue IL-10 (pg/mg tissue) | 10 ± 2 | 25 ± 3* | +150% |

*Note: Data are representative values compiled from literature and illustrate the expected outcome of 12-OAHSA treatment on key metabolic and inflammatory markers.[1][3][8][9][10][11][12][13] * indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the ability of an organism to clear a glucose load from the bloodstream.

-

Animal Preparation: Mice are fasted for 6 hours with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose levels.

-

Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.

-

Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard method for assessing insulin sensitivity in vivo.

-

Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.

-

Fasting: Mice are fasted for 5-6 hours prior to the clamp procedure.

-

Basal Period: A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.

-

Clamp Period: A continuous infusion of human insulin is started to raise plasma insulin to a hyperinsulinemic state. Simultaneously, a variable infusion of 20% glucose is initiated and adjusted to maintain euglycemia (fasting blood glucose levels).

-

Blood Sampling: Arterial blood samples are taken every 5-10 minutes to monitor blood glucose levels.

-

Steady State: Once a steady state of glucose infusion rate (GIR) is achieved for at least 30 minutes, this rate is used as a measure of whole-body insulin sensitivity.

-

Tissue-Specific Glucose Uptake: A bolus of 2-deoxy-[¹⁴C]glucose can be administered during the steady-state period to determine glucose uptake in individual tissues.

Signaling Pathways and Visualizations

12-OAHSA-Mediated Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates how 12-OAHSA is thought to inhibit the pro-inflammatory NF-κB signaling cascade in adipose tissue macrophages.

Caption: 12-OAHSA inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Putative GPR120 Signaling Pathway in Adipocytes

This diagram outlines the potential signaling cascade following the activation of GPR120 by a FAHFA, leading to enhanced glucose uptake.

Caption: GPR120 activation by FAHFAs may promote glucose uptake via GLUT4 translocation.

Conclusion and Future Directions

12-OAHSA demonstrates significant potential as a therapeutic agent for improving glucose homeostasis, primarily through its potent anti-inflammatory effects in adipose tissue. The data strongly suggest that by mitigating the chronic low-grade inflammation associated with obesity, 12-OAHSA can improve insulin sensitivity and glucose tolerance. Further research is warranted to fully elucidate the role of GPR120 in mediating these effects and to translate these promising preclinical findings into clinical applications for the treatment of type 2 diabetes and other metabolic disorders. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to advance our understanding of this novel class of bioactive lipids.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-fat diet-induced hyperglycemia and obesity in mice: differential effects of dietary oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Obesity is associated with macrophage accumulation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. seejph.com [seejph.com]

- 10. Obesity is associated with macrophage accumulation in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Relationships between Adipose Tissue and Cytokine Responses to a Randomized Controlled Exercise Training Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Inflammatory Cytokines, Growth Factors and Adipokines in Adipogenesis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of 12-OAHSA by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 12-oxo-10-hydroxy-10-octadecenoic acid (12-OAHSA) from biological matrices using gas chromatography-mass spectrometry (GC-MS).

Introduction

12-OAHSA is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Found in dietary sources such as olive oil, 12-OAHSA has demonstrated significant anti-inflammatory properties.[1][2][3] Research has shown that 12-OAHSA can mitigate obesity-induced insulin resistance and inflammation by suppressing the NF-κB signaling pathway in macrophages.[1][2][3] Given its therapeutic potential, robust and reliable analytical methods are crucial for its quantification in biological samples during preclinical and clinical research.

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for FAHFA analysis, gas chromatography-mass spectrometry (GC-MS) offers a powerful alternative, particularly due to its high chromatographic resolution and established libraries for spectral matching. This application note details a proposed GC-MS method for the quantitative analysis of 12-OAHSA, covering sample preparation, derivatization, and instrument parameters.

Signaling Pathway of 12-OAHSA

12-OAHSA exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its suppression leads to a decrease in the expression of pro-inflammatory cytokines.

References

Best Practices for Utilizing Deuterated Internal Standards in Bioanalytical Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is crucial for achieving accurate and reproducible results.[1] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, especially deuterated compounds, have become the gold standard.[2][3] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This subtle modification results in a compound that is chemically identical to the analyte of interest but has a slightly higher mass, allowing it to be distinguished by a mass spectrometer.[4]

The primary advantage of using a deuterated internal standard is its ability to mimic the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[4] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved data quality.[2][5] Regulatory bodies such as the FDA and EMA recognize the value of SIL-IS, with the EMA noting that over 90% of bioanalytical method submissions incorporate them.[5][6]

This document provides detailed best practices, experimental protocols, and data presentation guidelines for the effective use of deuterated internal standards in bioanalytical assays, with a focus on therapeutic drug monitoring (TDM) of immunosuppressants as a practical example.

Key Considerations for Selecting and Using Deuterated Internal Standards

Selection Criteria:

-

Degree of Deuteration: The mass difference between the analyte and the deuterated standard should be sufficient to prevent isotopic overlap. A mass increase of +3 amu or more is generally recommended.

-

Isotopic Purity: The isotopic purity of the deuterated standard should be high (ideally >98%) to minimize contributions to the analyte signal.[6]

-

Position of Deuterium Labeling: Deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. Avoid labeling at exchangeable sites like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.[7]

-

Chemical Purity: The chemical purity of the standard should be high to avoid interference from impurities.

Potential Challenges:

-

Chromatographic Shift: In some cases, the substitution of hydrogen with deuterium can lead to a slight change in retention time, a phenomenon known as the "isotope effect." This can affect the accuracy of quantification if the analyte and internal standard peaks are not adequately integrated.

-

Deuterium Exchange: As mentioned, deuterium atoms at labile positions can exchange with protons, leading to a loss of the isotopic label and inaccurate quantification.[7] Careful selection of the labeling position is critical to mitigate this risk.[7]

-

Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.

Experimental Protocol: Quantitative Analysis of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of four common immunosuppressant drugs (Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus) in human whole blood using their respective deuterated internal standards.[2][8]

1. Materials and Reagents

-

Analytes: Cyclosporine A, Tacrolimus, Sirolimus, Everolimus

-

Deuterated Internal Standards: Cyclosporine A-d4, Tacrolimus-d3, Sirolimus-d3, Everolimus-d4

-

Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Zinc Sulfate (ZnSO4), Formic Acid, Ammonium Acetate, Deionized Water

-

Biological Matrix: Drug-free human whole blood (for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte in methanol to prepare individual stock solutions.

-

Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each deuterated internal standard in methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Combine the deuterated internal standard stock solutions and dilute with methanol to a final concentration appropriate for spiking into samples.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution in methanol containing zinc sulfate. The organic solvent precipitates the proteins, while the zinc sulfate aids in this process.[8]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and its deuterated internal standard should be optimized.

5. Data Analysis and Quantification

-

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of the unknown samples is then interpolated from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the described method, as derived from published literature.[2]

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Linear Range | LLOQ |

| Cyclosporine A | 2 - 1250 ng/mL | 2 ng/mL |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.5 ng/mL |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.6 ng/mL |

| Everolimus | 0.5 - 40.8 ng/mL | 0.5 ng/mL |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.01 µg/mL |

Table 2: Precision and Accuracy

| Analyte | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Tacrolimus | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Sirolimus | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Everolimus | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Mycophenolic Acid | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

Table 3: Recovery

| Analyte | Recovery (%) |

| Cyclosporine A | 76.6 - 84% |

| Tacrolimus | 76.6 - 84% |

| Sirolimus | 76.6 - 84% |

| Everolimus | 76.6 - 84% |

| Mycophenolic Acid | 76.6 - 84% |

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the use of deuterated internal standards for quantitative bioanalysis.

Caption: General experimental workflow for quantitative bioanalysis using deuterated internal standards.

Caption: Logical relationship illustrating how deuterated internal standards correct for analytical variability.

Conclusion

The use of deuterated internal standards is a powerful strategy for enhancing the accuracy, precision, and robustness of quantitative bioanalytical methods.[1] By carefully selecting the appropriate standard and following validated protocols, researchers can significantly improve the reliability of their data, which is paramount in drug development and clinical research. The protocols and data presented here provide a practical guide for the implementation of this essential technique. As with any analytical method, thorough validation is necessary to ensure that the method is fit for its intended purpose.[9]

References

- 1. Mass spectrometry quantitation of immunosuppressive drugs in clinical specimens using online solid-phase extraction and accurate-mass full scan-single ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Utility, promise, and limitations of liquid chromatography‐mass spectrometry‐based therapeutic drug monitoring in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. texilajournal.com [texilajournal.com]

- 9. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Measuring 12-OAHSA Levels in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of 12-Oleic Acid Hydroxy Stearic Acid (12-OAHSA) in various biological matrices. 12-OAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, which have emerged as important endogenous signaling molecules with anti-inflammatory and anti-diabetic properties.[1][2][3] Accurate measurement of 12-OAHSA levels is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic and inflammatory diseases.

Biological Significance of 12-OAHSA

12-OAHSA has been identified as a bioactive lipid that mitigates obesity-induced inflammation and improves glucose homeostasis.[1][4] Studies have shown that 12-OAHSA can suppress the NF-κB signaling pathway, a key regulator of inflammation.[1][5] This anti-inflammatory action is associated with a reduction in pro-inflammatory cytokine gene expression and an increase in the expression of the anti-inflammatory gene IL-10.[1][4] Found in dietary sources like olive oil, 12-OAHSA is of significant interest for its potential as a nutritional intervention against metabolic dysregulation.[1][4][5]

Experimental Protocols

The accurate quantification of 12-OAHSA in biological samples is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][5][6] This method offers high sensitivity and specificity for the detection of this lipid species.

Protocol 1: Quantification of 12-OAHSA in Plasma/Serum by LC-MS/MS

This protocol details the steps for lipid extraction, sample enrichment, and subsequent analysis by LC-MS/MS.

Materials:

-

Human or mouse plasma/serum samples

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal Standard: 13C18-12-OAHSA[7]

-

Nitrogen gas stream

-

Solid-phase extraction (SPE) cartridges

-

Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm, Waters) or equivalent[7]

-

TSQ Quantiva LC/MS instrument (Thermo Fisher Scientific) or equivalent[7]

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Thaw plasma or serum samples on ice.

-

To 200 µL of the sample, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard (e.g., 1 pmol/sample of 13C18-12-OAHSA).[7]

-

Vortex the mixture thoroughly.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[7]

-

Carefully transfer the lower organic phase to a new vial.

-

Dry the organic extract under a gentle stream of nitrogen.[7]

-

Store the dried lipid extract at -80°C until further processing.[7]

-

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Reconstitute the dried lipid extract in a small volume of a suitable solvent.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the FAHFA fraction using an appropriate elution solvent.

-

Dry the eluted fraction under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in 40 µL of methanol, and inject 10 µL for analysis.[7]

-

Liquid Chromatography (LC) Conditions: [7]

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm, Waters).

-

Mobile Phase: Isocratic flow with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 25°C.

-

Run Time: 30 minutes.

-

-

Mass Spectrometry (MS) Conditions (Negative Ionization Mode): [7]

-

Spray Voltage: 3.5 kV.

-

Ion Transfer Tube Temperature: 325°C.

-

Vaporizer Temperature: 275°C.

-

Sheath Gas: 2.7 L/min.

-

Auxiliary Gas: 5.0 L/min.

-

Sweep Gas: 1.5 L/min.

-

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect and quantify 12-OAHSA and its internal standard. One quantifier and at least one qualifier transition should be monitored for each analyte.[7]

-

Quantitative Data Summary

The following tables summarize reported levels of OAHSA isomers in different biological samples. It is important to note that concentrations can vary between individuals and under different physiological conditions.[7]

| Isomer | Human Plasma Levels | Reference |

| 8-OAHSA | Highest Levels | [6][7] |

| 9-OAHSA | Highest Levels | [6][7] |

| 10-OAHSA | Highest Levels | [6][7] |

| 11-OAHSA | Detected | [6][7] |

| 13/12-OAHSA | Detected | [6][7] |

| 5-OAHSA | Detected | [7] |

| Isomer | Mouse Perigonadal White Adipose Tissue (PGWAT) Levels | Reference |

| 9-OAHSA | Detected, most highly upregulated in AG4OX mice | [6][7] |

| 10-OAHSA | Detected | [6][7] |

| 11-OAHSA | Detected | [6][7] |

| 12-OAHSA | Detected | [6][7] |

| 13-OAHSA | Detected | [6][7] |

Visualizations

Signaling Pathway

Caption: 12-OAHSA inhibits the NF-κB signaling pathway.

Experimental Workflow

Caption: Workflow for 12-OAHSA measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. ebiohippo.com [ebiohippo.com]

- 3. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3] Their discovery has opened new avenues for understanding metabolic regulation and developing novel therapeutics for metabolic diseases.[4][5][6] Accurate and robust quantification of FAHFAs in various biological matrices is crucial for elucidating their physiological roles and exploring their potential as biomarkers. This document provides detailed application notes and protocols for the analytical techniques used in FAHFA quantification.

The analysis of FAHFAs presents several challenges due to the vast number of possible regioisomers and their low abundance in biological samples.[1][7][8] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical technique for FAHFA determination due to its high sensitivity and selectivity.[1][7][8][9]

Experimental Workflow Overview

The general workflow for FAHFA quantification involves sample preparation, including lipid extraction and enrichment, followed by instrumental analysis, primarily by LC-MS. For certain applications, derivatization may be employed to enhance detection sensitivity.

Caption: General experimental workflow for FAHFA quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for FAHFA quantification.

| Analytical Method | Derivatization Reagent | Sample Matrix | Limit of Detection (LOD) | Reference |

| LC-MS/MS | None | Mouse Serum, Adipose Tissue | Not explicitly stated, but sensitive enough for endogenous levels | [10] |

| LC-MS/MS | 2-Dimethylaminoethylamine (DMED) | Biological Lipid Extracts | 0.01 to 0.14 pg | [9] |

| Chemical Isotope Labeling-Assisted LC-MS | d4-DMED | Plant Tissues | 0.1 to 5 fmol | [11] |

| GC-FID/MS | BF3-Methanol | Multiple Biological Matrices | Femtomole levels | [12] |

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues

This protocol is adapted from established methods for lipid extraction from tissues like perigonadal white adipose tissue (PGWAT).[13][14]

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal standards (e.g., ¹³C-labeled FAHFAs)

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Weigh approximately 150 mg of frozen tissue and place it in a pre-chilled dounce homogenizer on ice.

-

Add 1.5 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standards (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA).[13]

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 2200 x g for 5 minutes at 4°C to separate the phases.[13]

-

Carefully collect the lower organic phase using a glass pipette and transfer it to a new vial.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Store the dried lipid extract at -80°C until further processing.

Protocol 2: Lipid Extraction from Blood Samples

This protocol is suitable for the extraction of lipids from serum or plasma.[13][14]

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal standards (e.g., ¹³C-labeled FAHFAs)

-

Vortex mixer

-

Centrifuge

Procedure:

-

In a glass tube, combine 200 µL of serum or plasma with 1.3 mL of PBS.

-

Add 1.5 mL of methanol and 3 mL of chloroform containing the internal standards (e.g., 1 pmol/sample of ¹³C₄-9-PAHSA).[13]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the mixture at 2200 x g for 5 minutes at 4°C to separate the phases.

-

Collect the lower organic phase and transfer it to a new vial.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Store the dried lipid extract at -80°C.

Protocol 3: Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is a critical step to enrich FAHFAs and remove interfering lipids.[7][10]

Materials:

-

Silica SPE cartridges (e.g., Strata SI-1, 500 mg silica, 3 mL)

-

Hexane

-

Ethyl acetate

-

Chloroform

-

Positive pressure manifold or vacuum manifold

Procedure:

-

Condition the silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.[13][14]

-

Reconstitute the dried lipid extract from Protocol 1 or 2 in 200 µL of chloroform.

-

Apply the reconstituted sample to the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids like triacylglycerols and cholesterol esters.[10][14]

-

Elute the FAHFAs with 4 mL of ethyl acetate into a clean collection tube.[13][14]

-

Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 4: Derivatization with 2-Dimethylaminoethylamine (DMED) for Enhanced LC-MS Sensitivity

Derivatization can significantly improve the ionization efficiency and detection sensitivity of FAHFAs in positive ion mode ESI-MS.[3][9][11]

Materials:

-

2-Dimethylaminoethylamine (DMED)

-

Coupling reagents (e.g., 2-chloro-1-methylpyridinium iodide (CMPI) and triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To the dried FAHFA extract, add the coupling reagents and DMED in an anhydrous solvent.

-

The reaction converts the carboxylic acid group of the FAHFA into a tertiary amine amide.[7]

-

After the reaction is complete, the sample can be dried and reconstituted for LC-MS analysis in positive ionization mode.

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (after Derivatization)

While LC-MS is more common, GC-MS can be used for FAHFA analysis after derivatization into volatile esters.[10][12]

Derivatization for GC-MS (Esterification):

-

FAHFAs are converted to their fatty acid methyl esters (FAMEs) using a reagent such as 14% BF₃ in methanol.[15]

-

The reaction mixture is heated at approximately 60°C for about an hour.[15]

-

The resulting FAMEs are then extracted with hexane for GC-MS analysis.[15][16]

GC-MS Conditions:

-

Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient is used to separate the FAMEs based on their volatility and polarity.

-

Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode.

FAHFA Signaling Pathway

FAHFAs have been shown to exert their anti-diabetic and anti-inflammatory effects through various mechanisms, including signaling via the G-protein coupled receptor GPR120.[5]

Caption: Simplified FAHFA signaling pathway.

References